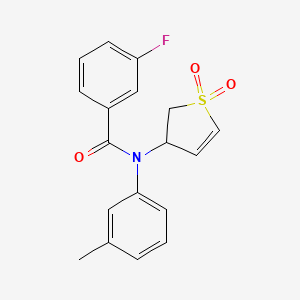

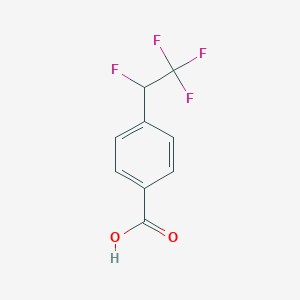

![molecular formula C10H11N3O B2553522 6-Cyclobutoxyimidazo[1,2-b]pyridazine CAS No. 2189434-34-0](/img/structure/B2553522.png)

6-Cyclobutoxyimidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-b]pyridazines are a type of organic compound that belong to the class of azolo-pyridazines . They are characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms, fused with an imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been reported in the literature . One common method involves the functionalization of 5,6-fused bicyclic N-heterocycles via Zinc and Magnesium Organometallics . Another approach involves [3 + n] cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by the presence of an imidazo ring fused to a pyridazine ring . The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region .

Aplicaciones Científicas De Investigación

Functionalization of N-Heterocycles

The compound “6-Cyclobutoxyimidazo[1,2-b]pyridazine” is used in the functionalization of N-heterocycles . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Pharmaceutical Research

N-Heterocycles are key scaffolds for various applications, especially in pharmaceutical research . The compound “6-Cyclobutoxyimidazo[1,2-b]pyridazine” is part of this research due to its potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Agrochemical Research

Pyridazine-based systems, which include “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have been shown to have numerous practical applications in agrochemical research . They are present in some commercially available drugs and agrochemicals .

Antimicrobial Activity

Compounds containing the pyridazine ring, such as “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have shown a wide range of pharmacological activities, including antimicrobial activity .

Antidepressant Activity

Pyridazine and pyridazinone derivatives have been shown to possess antidepressant activity . This makes “6-Cyclobutoxyimidazo[1,2-b]pyridazine” a potential candidate for further research in this field .

Anti-hypertensive Activity

“6-Cyclobutoxyimidazo[1,2-b]pyridazine” could also be used in the research of anti-hypertensive drugs, as pyridazine derivatives have shown anti-hypertensive activity .

Anticancer Activity

Pyridazine derivatives, including “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have shown anticancer activity . This makes it a potential candidate for cancer research .

Antiplatelet Activity

“6-Cyclobutoxyimidazo[1,2-b]pyridazine” has potential applications in the development of antiplatelet drugs . A series of analogues of this compound was tested for platelet aggregation inhibitory activity .

Mecanismo De Acción

Target of Action

It is known that pyridazine derivatives, which include 6-cyclobutoxyimidazo[1,2-b]pyridazine, have a broad spectrum of pharmacological activities . They have been associated with a variety of biological targets, depending on the specific derivative and its functional groups .

Mode of Action

It’s worth noting that certain pyridazinone derivatives, a category that includes 6-cyclobutoxyimidazo[1,2-b]pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-Cyclobutoxyimidazo[1,2-b]pyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with pyridazine derivatives , it can be inferred that 6-Cyclobutoxyimidazo[1,2-b]pyridazine may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the physicochemical properties of pyridazine derivatives can influence their pharmacokinetics . For instance, the polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel of the pyridazine ring can add value in drug discovery and development .

Result of Action

Given the broad range of pharmacological activities associated with pyridazine derivatives , it can be inferred that 6-Cyclobutoxyimidazo[1,2-b]pyridazine may have diverse molecular and cellular effects.

Action Environment

It is known that the physicochemical properties of a compound, including its solubility, stability, and reactivity, can be influenced by environmental factors such as temperature, ph, and the presence of other substances .

Direcciones Futuras

The future directions for research on imidazo[1,2-b]pyridazines could involve further exploration of their potential applications in medicinal chemistry and optoelectronics . The recent approvals of drugs that incorporate a pyridazine ring highlight the potential of these compounds in drug discovery .

Propiedades

IUPAC Name |

6-cyclobutyloxyimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-5-4-9-11-6-7-13(9)12-10/h4-8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIXFRMIGYIGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutoxyimidazo[1,2-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)

![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)

![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)

![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)

![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)